molecular formula C16H17NO4 B13565509 1,3-Dioxoisoindolin-2-yl 1-methylcyclohexane-1-carboxylate

1,3-Dioxoisoindolin-2-yl 1-methylcyclohexane-1-carboxylate

Cat. No.: B13565509
M. Wt: 287.31 g/mol
InChI Key: PHXBFYQKFSVMCN-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 1-methylcyclohexane-1-carboxylate is a chemical compound characterized by the presence of an isoindoline-1,3-dione moiety and a cyclohexane carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl 1-methylcyclohexane-1-carboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 1-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindoline derivatives, while reduction can produce reduced isoindoline compounds.

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl 1-methylcyclohexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 1-methylcyclohexane-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s isoindoline-1,3-dione moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of specific enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxoisoindolin-2-yl 1-methylcyclohexane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the isoindoline-1,3-dione moiety with a cyclohexane carboxylate group differentiates it from other similar compounds, providing unique opportunities for its application in various fields.

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 1-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C16H17NO4/c1-16(9-5-2-6-10-16)15(20)21-17-13(18)11-7-3-4-8-12(11)14(17)19/h3-4,7-8H,2,5-6,9-10H2,1H3

InChI Key

PHXBFYQKFSVMCN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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